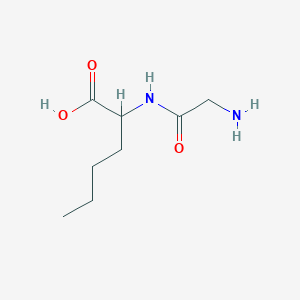

Glycyl-dl-norleucine

Description

Significance of Dipeptides in Biochemical Systems

Dipeptides, consisting of two amino acid residues joined by a peptide bond, are fundamental molecules in biochemistry. taylorandfrancis.com Their significance stems from a variety of roles they play in living organisms. Primarily, they serve as intermediates in the digestion and metabolism of proteins, being absorbed more rapidly than individual amino acids in some cases. wikipedia.org

Beyond their role as protein building blocks, dipeptides exhibit a range of distinct biological activities. numberanalytics.com Certain dipeptides can function as neurotransmitters or neuromodulators, while others possess antioxidant properties. numberanalytics.comontosight.ai They are also involved in cell signaling pathways and can influence physiological processes such as intracellular pH buffering and the activation of enzymes. taylorandfrancis.comontosight.ai The study of dipeptides like Glycylglycine, the simplest dipeptide, is crucial for understanding the more complex structures and functions of proteins. taylorandfrancis.com The diverse structures of these small peptides allow them to interact with various biochemical pathways, contributing to a wide array of functional activities. csic.es

The study of peptides dates back to the early 20th century, with significant contributions from chemists like Emil Fischer, whose work on synthesizing dipeptides was crucial in understanding protein structure. numberanalytics.com Today, research continues to uncover the multifaceted roles of these small molecules, from their involvement in nutrient absorption to their potential as therapeutic agents. ontosight.aibachem.com

Rationale for Scholarly Research on Glycyl-dl-norleucine

Scholarly interest in this compound stems from its nature as a dipeptide containing norleucine, a non-proteinogenic amino acid. Norleucine is an isomer of leucine (B10760876) and isoleucine and its incorporation into peptides creates molecules that can be used to probe biological systems. Research on peptides containing norleucine, such as certain analogs of α-melanocyte-stimulating hormone ([Nle4]-α-MSH), has been conducted to create versions that are more resistant to enzymatic degradation. nih.gov

Specific research has explored the interaction of this compound and its derivatives with enzymes. For instance, a study investigated how this compound methyl ester, in the presence of cupric ions, interacts with an acid protease from Cladosporium sp.. nih.gov This type of research is valuable for understanding enzyme-substrate and enzyme-inhibitor interactions, which is fundamental to drug design and understanding metabolic pathways. The dissociation constant of the enzyme-GN complex was determined, providing quantitative insight into the binding affinity. nih.gov

Furthermore, the study of simple dipeptides like this compound contributes to the broader understanding of the physicochemical properties of peptides. This includes how their structure influences their behavior in solutions and their interactions with other molecules, which is essential for fields ranging from biochemistry to materials science. taylorandfrancis.com The investigation of such model compounds helps to reduce the complexity of studying larger protein molecules. taylorandfrancis.com

Chemical and Physical Properties of this compound

The following table summarizes some of the key computed properties of this compound.

| Property | Value |

| Molecular Formula | C8H16N2O3 |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | 2-[(2-aminoacetyl)amino]hexanoic acid |

| CAS Number | 1504-41-2 |

| Canonical SMILES | CCCCC(C(=O)O)NC(=O)CN |

| InChIKey | XVUIZOUTLADVIH-UHFFFAOYSA-N |

| Appearance | White to Almost white powder to crystal |

| Melting Point | 221.0 to 227.0 °C |

Data sourced from PubChem and TCI EUROPE N.V. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

19257-04-6 |

|---|---|

Molecular Formula |

C8H16N2O3 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]hexanoic acid |

InChI |

InChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1 |

InChI Key |

XVUIZOUTLADVIH-LURJTMIESA-N |

SMILES |

CCCCC(C(=O)O)NC(=O)CN |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)CN |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)CN |

Other CAS No. |

1504-41-2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Glycyl Dl Norleucine

Established Methodologies for Glycyl-dl-norleucine Synthesis

The synthesis of dipeptides such as this compound traditionally relies on well-established techniques in peptide chemistry, primarily solution-phase and solid-phase peptide synthesis (SPPS). wikipedia.orgopenaccessjournals.com These methods are designed to control the formation of the amide bond between the carboxyl group of glycine (B1666218) and the amino group of DL-norleucine (B555936), while preventing unwanted side reactions.

A cornerstone of these methodologies is the use of protecting groups for the amino and carboxyl termini that are not involved in the peptide bond formation. wikipedia.org In a typical synthetic route, the N-terminus of glycine is protected, often with a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group. wikipedia.org The protected glycine is then activated and coupled to the unprotected N-terminus of DL-norleucine.

Solution-phase synthesis, while historically significant, has largely been superseded by solid-phase methods for research purposes due to its often laborious nature. wikipedia.org However, it remains a viable option for large-scale industrial production. wikipedia.org

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is the most common laboratory method for producing synthetic peptides. wikipedia.org In this approach, the C-terminal amino acid (DL-norleucine) is anchored to an insoluble resin support. The peptide chain is then assembled in a stepwise manner by the sequential addition of N-protected amino acids. openaccessjournals.com Each cycle of amino acid addition involves the deprotection of the N-terminus of the growing peptide chain followed by the coupling of the next protected amino acid. openaccessjournals.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) is a common strategy to facilitate efficient peptide bond formation while minimizing side reactions. rsc.org

A general workflow for the solid-phase synthesis of this compound would involve the following steps:

Attachment of Fmoc-protected DL-norleucine to a solid support resin.

Removal of the Fmoc protecting group from DL-norleucine using a base like piperidine. csic.es

Coupling of Fmoc-protected glycine using a coupling agent.

Removal of the N-terminal Fmoc group.

Cleavage of the completed dipeptide from the resin and removal of any side-chain protecting groups, typically with a strong acid such as trifluoroacetic acid (TFA). wikipedia.org

| Method | Key Features | Common Reagents |

| Solution-Phase Synthesis | Carried out entirely in solution; allows for purification of intermediates. | Protecting groups (Boc, Z), coupling agents (DCC). |

| Solid-Phase Peptide Synthesis (SPPS) | C-terminal amino acid is attached to a solid resin support; allows for rapid synthesis and purification. | Resins (e.g., Wang, Rink amide), protecting groups (Fmoc, Boc), coupling agents (DCC, HOBt, HBTU), cleavage reagents (TFA). wikipedia.orgcsic.esnih.gov |

Advanced Approaches in Peptide Synthesis Relevant to this compound

Modern peptide synthesis has seen the development of more advanced techniques that offer improvements in efficiency, especially for longer or more complex peptides. While this compound is a simple dipeptide, these methods are relevant for its incorporation into larger polypeptide chains.

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) has emerged as a powerful tool to accelerate the synthesis process. nih.gov The application of microwave energy can significantly reduce the time required for both the deprotection and coupling steps, often from hours to minutes. nih.gov This technique also helps to minimize the aggregation of the growing peptide chain, a common problem in SPPS. nih.gov

Chemoselective Ligation Techniques represent a convergent approach to peptide synthesis, where smaller, unprotected peptide fragments are joined together in solution. nih.gov This is particularly useful for the synthesis of very long peptides or proteins.

Native Chemical Ligation (NCL) is a prominent example where a peptide with a C-terminal thioester reacts with another peptide containing an N-terminal cysteine residue to form a native peptide bond. nih.gov While not directly applicable to the synthesis of this compound itself, it is a key method for incorporating this dipeptide into a larger sequence that includes cysteine.

Other ligation methods like Staudinger ligation and expressed protein ligation (EPL) provide alternative strategies for the chemoselective joining of peptide fragments. nih.gov

Another innovative approach involves the use of silacyclic dipeptides as building blocks. This method allows for peptide elongation at both the N- and C-termini from a cyclic intermediate, offering a one-pot strategy for the synthesis of tetrapeptides and larger structures. acs.org

| Advanced Technique | Principle | Advantages |

| Microwave-Assisted SPPS (MW-SPPS) | Use of microwave energy to accelerate coupling and deprotection steps. nih.gov | Faster synthesis times, reduced peptide aggregation. nih.gov |

| Native Chemical Ligation (NCL) | Reaction between a C-terminal peptide thioester and an N-terminal cysteine. nih.gov | Convergent synthesis of large peptides, use of unprotected fragments. nih.gov |

| Silacyclic Dipeptide Synthesis | Formation of a cyclic dipeptide intermediate for bidirectional elongation. acs.org | One-pot synthesis of longer peptides. acs.org |

Site-Specific Derivatization Strategies for this compound in Research

The ability to selectively modify peptides at specific sites is crucial for a wide range of research applications, from studying protein function to developing new therapeutic agents. This compound, with its N-terminal glycine and C-terminal norleucine, presents distinct opportunities for such derivatization.

Fluorescent Labeling Techniques for N-Terminal Glycine Peptides

The N-terminal glycine of this compound is a unique target for selective modification due to the absence of a side chain at the α-carbon. nih.govnih.gov This has led to the development of highly specific fluorescent labeling methods.

One notable method involves a "double activation" of the α-methylene group of the N-terminal glycine. nih.govnih.gov A condensation reaction with dibenzoylmethane (B1670423) leads to the formation of a fluorescent pyrrole (B145914) ring in a single step. nih.govacs.org This approach is highly selective for N-terminal glycine and is compatible with other amino acids that have reactive side chains. nih.govnih.gov

Another strategy utilizes a three-component cycloaddition reaction with aldehydes and maleimides, catalyzed by copper. This method allows for the dual modification of the N-terminal glycine. researchgate.net The selectivity for glycine is based on its small steric size. acs.org

These labeling techniques are invaluable for:

Visualizing peptides in biological systems.

Studying peptide-protein interactions.

Performing pull-down assays to isolate specific peptides from complex mixtures. nih.govnih.gov

| Labeling Technique | Reagents | Key Feature |

| Pyrrole Formation | Dibenzoylmethane | Forms a fluorescent pyrrole ring; highly selective for N-terminal glycine. nih.govacs.org |

| Three-Component Cycloaddition | Aldehydes, maleimides, Cu catalyst | Allows for dual modification of the N-terminal glycine. researchgate.net |

C-Terminal Modification Techniques for Peptides

The C-terminus of a peptide can be modified to alter its properties, such as stability, charge, and biological activity. jpt.comresearchgate.net For this compound, the C-terminal carboxyl group of norleucine is the site of these modifications.

Common C-terminal modifications include:

Amidation: The conversion of the C-terminal carboxylic acid (-COOH) to an amide (-CONH2). This modification removes the negative charge and can increase the peptide's stability against enzymatic degradation. jpt.com

Esterification: The formation of an ester at the C-terminus. C-terminal esters can act as pro-drugs, as they are susceptible to cleavage by endogenous esterases. researchgate.net

Conjugation: The attachment of other molecules, such as polyethylene (B3416737) glycol (PEG), lipids, or other functional groups, to improve stability, solubility, or target specificity. creative-peptides.com

One method for C-terminal modification involves the formation of an intramolecular oxazolone (B7731731) ring at the C-terminus, which can then be opened by a nucleophile to introduce the desired modification. google.com Another solid-phase strategy involves the modification of a C-terminal serine to a cyclic urethane, which activates the backbone for nucleophilic displacement. rsc.org

| C-Terminal Modification | Purpose | Impact on Peptide Properties |

| Amidation | Increase stability, mimic native proteins. jpt.com | Neutralizes charge, enhances biological activity and shelf-life. jpt.com |

| Esterification | Create pro-drugs. researchgate.net | Can be cleaved by esterases to release the active peptide. researchgate.net |

| Conjugation (e.g., PEGylation) | Improve pharmacokinetic properties. creative-peptides.com | Increases stability and solubility. creative-peptides.com |

Synthesis and Characterization of this compound Metal Complexes

Dipeptides like this compound can act as ligands, chelating metal ions through their amino, carboxylate, and peptide bond oxygen or nitrogen atoms. The synthesis of these metal complexes is of interest for their potential applications in various fields, including catalysis and medicine.

Research has shown that this compound forms complexes with various transition metals. For example, ternary complexes of copper(II) with this compound and other ligands have been synthesized and characterized. science.gov Similarly, ternary complexes of platinum(II) compounds, such as cisplatin (B142131), with this compound have been investigated. acs.org

The synthesis of these complexes typically involves reacting the dipeptide with a metal salt in an appropriate solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques, such as:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion.

Electronic Spectroscopy: To study the geometry of the complex.

Elemental Analysis: To determine the stoichiometry of the complex.

Studies on copper(II) complexes with various glycyl dipeptides have indicated that the ligands can be terdentate, coordinating through the amino nitrogen, the deprotonated peptide nitrogen, and a carboxylate oxygen. researchgate.net

| Metal Ion | Type of Complex | Potential Significance |

| Copper(II) | Ternary complexes | Model systems for understanding metal-peptide interactions in biological systems. science.gov |

| Platinum(II) | Ternary complexes with cisplatin analogues | Investigation of the interaction of platinum-based drugs with peptides. acs.org |

Enzymatic Interactions and Hydrolysis Kinetics of Glycyl Dl Norleucine

Enzyme-Substrate Binding and Interaction Studies Involving Glycyl-dl-norleucine

The binding of this compound to enzymes, a critical first step in enzymatic catalysis, has been elucidated through various biochemical techniques. These studies provide insights into the forces and structural features governing the formation of the enzyme-substrate complex.

Fluorescence Spectroscopy in Enzyme-Dipeptide Interaction Analysis

Fluorescence spectroscopy is a powerful method for examining the binding of ligands to proteins. In the case of this compound, its interaction with an acid protease from Cladosporium sp. has been studied using this technique. nih.gov Research has shown that while this compound (GN) alone does not quench the intrinsic protein fluorescence of the enzyme, its presence in combination with cupric ions leads to a partial quenching of this fluorescence. nih.gov Cupric ions by themselves also exhibit a quenching effect. nih.gov

Role of this compound Methyl Ester as a Substrate Analog

This compound methyl ester, an analog of the irreversible inhibitor diazoacetyl-DL-norleucine methyl ester (DAN), serves as a valuable substrate analog in studying enzyme-substrate interactions. nih.gov Its structural similarity to DAN allows it to bind to the active site of certain proteases without leading to irreversible inactivation, thereby enabling the study of the binding event itself. nih.gov

For instance, in studies with an acid protease from Rhizopus chinensis, the inactivation of the enzyme by DAN was observed to be slowed down in the presence of benzyloxycarbonylthis compound methyl ester, another substrate analog. oup.comresearchgate.net This competitive inhibition indicates that the substrate analog occupies the same active site as the inactivator, preventing the irreversible modification of an essential carboxyl group. oup.comresearchgate.net Similarly, this compound methyl ester, in the presence of cupric ions, has been used to study its interaction with an acid protease from Cladosporium sp. nih.gov The binding of this substrate analog was monitored through fluorescence quenching, providing a direct measure of the enzyme-substrate interaction. nih.gov

Kinetic Analysis of this compound Hydrolysis

The hydrolysis of the peptide bond in this compound by proteolytic enzymes is a key process that can be analyzed kinetically to understand the catalytic mechanism and efficiency of these enzymes.

Enzymatic Catalysis Mechanisms and Hydrolysis Pathways

The enzymatic hydrolysis of peptides like this compound is catalyzed by a class of enzymes known as hydrolases, specifically peptidases. khanacademy.org These enzymes facilitate the cleavage of the peptide bond by the addition of a water molecule. khanacademy.org The general mechanism often involves acid-base catalysis, where amino acid residues in the enzyme's active site act as proton donors and acceptors to activate the water molecule and the peptide bond, thereby lowering the activation energy of the reaction. khanacademy.org

For many proteases, the catalytic mechanism involves the formation of a transient covalent intermediate between the enzyme and a portion of the substrate. researchgate.netlibretexts.org For example, in serine proteases, a serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the peptide bond. libretexts.org This leads to the formation of an acyl-enzyme intermediate and the release of the C-terminal part of the peptide. libretexts.org Subsequently, a water molecule, activated by a histidine residue in the catalytic triad, attacks the acyl-enzyme intermediate, leading to the hydrolysis of the intermediate and the release of the N-terminal part of the peptide, regenerating the free enzyme. libretexts.org While the specific enzymes that hydrolyze this compound are not extensively detailed in the provided context, the general principles of peptide hydrolysis by proteases would apply. The rate of hydrolysis can be influenced by the specific amino acid residues flanking the peptide bond. annualreviews.org

Factors Influencing Hydrolysis Rates and Enzyme Efficiency

Several factors can influence the rate of enzymatic hydrolysis of dipeptides such as this compound. The efficiency of the enzyme is often described by the kinetic parameters Kcat (the turnover number, representing the maximum number of substrate molecules converted to product per enzyme molecule per unit time) and Km (the Michaelis constant, which is the substrate concentration at which the reaction rate is half of its maximum). scispace.com The ratio Kcat/Km is a measure of the enzyme's catalytic efficiency.

The amino acid sequence of the peptide substrate plays a crucial role. Studies on various dipeptides have shown that the nature of the amino acids and their sequence can significantly affect the rate of hydrolysis. annualreviews.org For instance, the hydrolysis constants for a series of dipeptides in a sodium hydroxide (B78521) solution varied significantly, indicating the influence of the amino acid side chains on the stability of the peptide bond. annualreviews.org In enzymatic reactions, interactions between the substrate's side chains and the enzyme's binding pockets (subsites) remote from the scissile bond can have a substantial impact on the efficiency of hydrolysis. scispace.com

Environmental factors such as pH and temperature also have a profound effect on enzyme activity. Enzymes have an optimal pH range at which their activity is maximal. Deviations from this optimum can lead to changes in the ionization state of amino acid residues in the active site, affecting substrate binding and catalysis. nih.gov Temperature also influences the reaction rate, with an optimal temperature for activity, beyond which the enzyme may denature. nih.gov The presence of cofactors, such as the cupric ions required for the interaction of this compound with certain acid proteases, can also be essential for or enhance enzymatic activity. nih.gov

Inhibitory Actions of Norleucine Derivatives on Proteolytic Enzymes

Derivatives of norleucine have been investigated as inhibitors of various proteolytic enzymes. These compounds can provide valuable information about the structure and function of enzyme active sites and can serve as lead compounds for the development of therapeutic agents.

Other norleucine derivatives have shown more potent inhibitory activity against different classes of proteases. For example, di- and tripeptidyl aldehydes with a C-terminal norleucine analog have demonstrated marked inhibition of cysteine proteases such as cathepsins and calpains. scispace.com Acetyl-Leu-Leu-nLeu-H was identified as a particularly potent inhibitor of cathepsin L with a Ki value of 0.5 nM. scispace.com The mode of inhibition for these compounds was found to be competitive with respect to the peptide substrate. scispace.com

Furthermore, diazoacetyl-DL-norleucine methyl ester (DAN) acts as a specific, active-site-directed irreversible inhibitor of acid proteases like pepsin and various microbial acid proteases. nih.govresearchgate.net This inactivation occurs through the esterification of an essential carboxyl group at the active site of the enzyme. oup.comresearchgate.net The reaction is notably enhanced by the presence of cupric ions. oup.comnih.gov

Diazoacetyl-dl-norleucine Methyl Ester as an Active-Site-Directed Irreversible Inhibitor

Diazoacetyl-dl-norleucine methyl ester (DAN) is recognized as a potent, low-molecular-weight irreversible inhibitor of pepsin and other aspartic proteases. tandfonline.comtandfonline.comresearchgate.net Its mechanism of action involves the specific esterification of a carboxyl group at the active site of the enzyme, a reaction that is dependent on the presence of cupric ions (Cu²⁺). tandfonline.comresearchgate.net This targeted modification leads to the inactivation of the enzyme. Research has identified the modified residue in porcine pepsin as the active site aspartate, Asp215. tandfonline.comresearchgate.net

The relevance of DAN to the study of this compound lies in their structural similarity, with this compound methyl ester (GN) being considered an analog of DAN. nih.gov Due to this relationship, the inhibitory actions of DAN provide a framework for understanding how related dipeptides like this compound might interact with the active sites of acid proteases. The inactivation of acid proteases by DAN and related diazo compounds suggests that these enzymes possess an essential carboxyl group within their active site that is crucial for their catalytic function. tandfonline.com The inhibition by these reagents has become a widely used method for identifying and characterizing acid proteases. tandfonline.com

Impact on Specific Acid Proteases, including Cladosporium Acid Protease and Cathepsin D

The inhibitory effects of diazo compounds have been observed across various acid proteases, highlighting a commonality in their active site architecture.

Cladosporium Acid Protease: Studies on the acid protease from Cladosporium sp. No. 45-2 have demonstrated its significant inactivation by Diazoacetyl-dl-norleucine methyl ester (DAN) in the presence of cupric ions, an action similar to that observed with pepsin. tandfonline.com This suggests that the Cladosporium acid protease also has an essential carboxyl group at its active site. tandfonline.com

Further investigation into the interaction between this enzyme and this compound methyl ester (GN), a DAN analog, revealed that GN, in the presence of cupric ions, can quench the enzyme's natural protein fluorescence. nih.gov This quenching effect is pH-dependent, and GN alone does not produce this change. nih.gov By analyzing the fluorescence quenching, researchers were able to study the binding of GN to the enzyme. The dissociation constant (Kd) for the enzyme-GN complex was determined through fluorescence titration and found to be in close agreement with the constant derived from the kinetics of inhibition of DAN-induced inactivation, confirming the specific interaction at the active site. nih.gov These results indicate that cupric ions are likely attracted to a negatively charged carboxyl group that facilitates the formation of the enzyme-GN complex. nih.gov

| Parameter | Method | Value (mM) | Conditions |

|---|---|---|---|

| Dissociation Constant (Kd) | Fluorescence Titration | 1.86 | pH 5.4, 0.08 mM Cupric Ions |

| Inhibition Constant (KA) | Kinetics of DAN-induced Inactivation | 1.94 | pH 5.4, 20-fold molar excess of Cupric Ions |

Cathepsin D: Cathepsin D, a lysosomal aspartic protease, is also susceptible to inhibition by DAN. Research has shown the inactivation of Cathepsin D isolated from human gastric mucosa and stomach carcinoma by Diazoacetyl-dl-norleucine methyl ester. nih.gov This finding aligns with the broader understanding of DAN as an inhibitor of aspartic proteases, which includes various cathepsins. thegoodscentscompany.comgoogle.com The susceptibility of Cathepsin D to this inhibitor underscores the conservation of the active site structure among these types of enzymes.

This compound in Microbial Enzyme Production Research

Stimulation of Lecithinase Synthesis in Clostridium perfringens by this compound

Clostridium perfringens is known for producing lecithinase (alpha-toxin), a key virulence factor. embopress.orgnih.gov However, inducing lecithinase production in chemically defined media has proven challenging. asm.org Early studies showed that C. perfringens grown in a defined medium of amino acids, glucose, vitamins, and salts did not produce the enzyme. asm.org The addition of certain peptides was found to be necessary to stimulate synthesis. asm.org

In research investigating factors that stimulate lecithinase production, various dipeptides were tested for their efficacy in a chemically defined medium. For C. perfringens strain BP6K, several peptides were found to effectively support lecithinase synthesis. Among these, this compound was identified as a stimulatory peptide. asm.org This finding was significant as it helped to elucidate the specific nutritional requirements for the production of this important enzyme in a controlled laboratory setting, removing the variability of complex media. asm.org The ability of specific dipeptides to trigger enzyme synthesis suggests a role beyond simple nutrition, possibly involving regulatory pathways in the bacterium.

| Peptide Tested | Stimulation of Lecithinase Production |

|---|---|

| Glycyl-L-asparagine | Slight |

| Glycyl-L-tryptophan | Stimulatory |

| D-leucyl-glycine | Stimulatory |

| D-leucyl-L-tyrosine | Stimulatory |

| This compound | Stimulatory |

| Glycyl-DL-α-amino-n-butyric acid | Stimulatory |

Advanced Analytical and Spectroscopic Characterization of Glycyl Dl Norleucine

Chromatographic Methodologies for Dipeptide Analysis

Chromatography stands as a cornerstone for the analysis of dipeptides like Glycyl-dl-norleucine, enabling their separation from complex mixtures and subsequent quantification.

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful technique for the analysis of peptides, offering significant improvements in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). chromatographytoday.com The use of stationary phases with smaller particle sizes (sub-2 µm) and higher pressure limits allows for faster and more efficient separations of complex mixtures, including peptide digests. chromatographytoday.comnih.gov This enhanced resolution is particularly advantageous for separating closely related peptides that may have similar physicochemical properties. chromatographytoday.com

For the analysis of this compound and other dipeptides, UHPLC methods are often coupled with sensitive detection techniques. A precise and reliable UHPLC method has been established for the simultaneous determination of non-canonical amino acids like norleucine and norvaline, along with standard amino acids. nih.govnih.govresearchgate.net This method typically involves pre-column derivatization, for example with ortho-phthaldialdehyde and 2-mercaptoethanol, followed by separation on a C18 reverse-phase column with sub-2 µm particles. nih.govnih.gov Fluorescence detection is commonly used for the identification and quantification of the derivatized amino acids and dipeptides, offering excellent sensitivity with low limits of detection and quantification. nih.gov

The hyphenation of UHPLC with a UV detector and a high-resolution mass spectrometer (HRMS) provides a cost- and time-efficient strategy for the quality control of peptide samples. mdpi.com In this setup, the UV detector, typically set at 214 nm, is used for quantitative analysis, while the HRMS confirms the identity of the peptides. mdpi.com Optimized UHPLC parameters, such as a flat gradient, elevated temperature, and the use of an ion-pairing reagent like trifluoroacetic acid (TFA), can significantly improve the chromatographic separation of complex peptide mixtures. mdpi.com

Table 1: UHPLC Method Parameters for Dipeptide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Sub-2 µm particle C18 reverse-phase | nih.govnih.gov |

| Derivatization | Pre-column with ortho-phthaldialdehyde and 2-mercaptoethanol | nih.govnih.gov |

| Detection | Fluorescence, UV (214 nm), High-Resolution Mass Spectrometry (HRMS) | nih.govmdpi.com |

| Ion-Pairing Reagent | Trifluoroacetic acid (TFA) | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful technique for the profiling of amino acids and dipeptides. creative-proteomics.com However, due to the low volatility of these compounds, a derivatization step is necessary prior to analysis. creative-proteomics.commdpi.com Common derivatization methods include silylation, alkylation, and acylation. creative-proteomics.com For instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for silylation. creative-proteomics.com Another approach involves esterification with an alcohol (e.g., methanol (B129727), propanol) followed by N-acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPAA), or heptafluorobutyric anhydride (HFBAA). uni-giessen.de

The choice of derivatization reagent and analytical conditions is crucial for achieving reliable and sensitive results. For example, studies on γ-glutamyl peptides have shown that derivatization with 2 M HCl in methanol can lead to the intramolecular conversion of the peptides to pyroglutamate, which is then further derivatized for GC-MS analysis. mdpi.comnih.gov The resulting derivatives can be quantified with high sensitivity using electron-capture negative-ion chemical ionization (ECNICI) mode. nih.gov

GC-MS analysis of dipeptides has been successfully applied to various matrices, including geological samples like bay sediment. researchgate.net In such studies, dipeptides like alanylalanine, valylalanine, alanylleucine, and alanylaspartic acid have been identified and quantified, providing insights into the biogeochemical cycling of organic matter. researchgate.net The use of stable isotope-labeled internal standards is recommended for accurate quantification in complex samples. northwestern.edu

Table 2: Common Derivatization Reagents for GC-MS Analysis of Dipeptides

| Derivatization Method | Reagents | Reference |

|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | creative-proteomics.com |

| Esterification/Acylation | Alcohol (e.g., Methanol) + Anhydride (e.g., TFAA, PFPAA, HFBAA) | uni-giessen.de |

| Chloroformate Derivatization | Chloroformate/Alcohol | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) Approaches for Separation and Quantification[14],

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for elucidating the three-dimensional structure of this compound and for studying its interactions with other molecules, particularly metal ions.

Infrared (IR) spectroscopy is a valuable tool for investigating the conformational preferences of dipeptides. nih.govresearchgate.net The frequencies of the amide I band and the ratio of the amide I components in the IR spectrum are sensitive to the dihedral angle φ of the peptide backbone. nih.govresearchgate.net These vibrational parameters can serve as indicators for the population of different conformations, such as polyproline II (P(II)), β-sheet, and α-helical (α(R)) structures. nih.govresearchgate.net Studies on various dipeptides have shown that the conformational preferences can vary significantly depending on the amino acid residues involved. nih.gov For instance, the far-infrared spectra of dipeptides like alanyl-glycine and glycyl-leucine show distinct features that are not simply a sum of the individual amino acids, indicating the formation of a new entity with a unique vibrational signature. uni-stuttgart.de

Circular Dichroism (CD) spectroscopy is particularly useful for studying chiral molecules like dipeptides and their complexes. libretexts.org CD measures the differential absorption of left and right circularly polarized light, providing information about the secondary structure and the stereochemistry of the molecule. libretexts.org In the context of metal-dipeptide complexes, CD spectroscopy can reveal changes in the peptide conformation upon metal binding. researchgate.net For example, the CD spectra of palladium(II) and platinum(II) complexes with dipeptides show distinct patterns that are opposite to those of the corresponding amino acid complexes, highlighting the influence of the peptide bond on the coordination geometry. cdnsciencepub.comcdnsciencepub.com The interaction of dipeptides with metal ions like copper(II) and nickel(II) can induce significant conformational changes, leading to an increase in β-sheet or β-turn structures, respectively, which can be monitored by CD spectroscopy. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of dipeptides in both solution and the solid state. mdpi.com In solution, NMR parameters such as the vicinal (3)J(HN,Hα) coupling constants provide information about the backbone dihedral angle φ. nih.govmdpi.com The chemical shifts of the Cβ and Cγ carbons of proline residues can be used to determine the cis/trans configuration of the Xaa-Pro peptide bond. mdpi.com For flexible peptides that exist as an ensemble of interconverting conformers, the measured NMR parameters represent a population-weighted average. mdpi.com

Solid-state NMR (ssNMR) spectroscopy is particularly valuable for studying the structure and dynamics of dipeptides in their crystalline form. researchgate.net It can be used to characterize the different polymorphic forms of a dipeptide and to study the molecular dynamics associated with solid-state phase transitions. researchgate.netuva.nl For example, ssNMR has been used to investigate the phase transitions in DL-norleucine (B555936), revealing cooperative movements of bilayers and the role of local fluctuations in the aliphatic side chains. researchgate.net Combining ssNMR with other techniques like Differential Scanning Calorimetry (DSC) and X-ray diffraction provides a comprehensive understanding of the structural transformations in the solid state. researchgate.net

Table 3: Key NMR Parameters for Dipeptide Conformational Analysis

| NMR Parameter | Structural Information | Reference |

|---|---|---|

| 3J(HN,Hα) coupling constant | Backbone dihedral angle φ | nih.govmdpi.com |

| Cβ and Cγ chemical shifts (Proline) | cis/trans configuration of Xaa-Pro peptide bond | mdpi.com |

| Nuclear Overhauser Effects (NOEs) | Proximity between protons, defining 3D structure | mdpi.com |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study paramagnetic species, such as transition metal ions or organic radicals. nih.gov It is particularly well-suited for investigating the coordination environment of copper(II) in complexes with dipeptides like this compound. science.govresearchgate.net

The EPR spectrum provides information about the electronic structure and geometry of the metal complex. researchgate.netacs.org The g-tensor and the hyperfine coupling tensor (A-tensor) are the key parameters obtained from an EPR spectrum. doi.org For copper(II) complexes, the values of these parameters can distinguish between different coordination geometries, such as elongated octahedral, square pyramidal, or trigonal bipyramidal. researchgate.netacs.org

Studies on copper(II) complexes with various glycyl-dipeptides, including this compound, have been reported. science.govresearchgate.net EPR spectroscopy, often in combination with other techniques, has been used to characterize the structure of these complexes. science.gov Multifrequency EPR, performed at different microwave frequencies, can provide more precise magnetic parameters and help in the definitive assignment of the coordination structure, even for complex systems in solution at physiological pH. ismar.org

Terahertz Spectroscopy in Molecular Characterization

Terahertz (THz) spectroscopy, which explores the low-frequency region of the electromagnetic spectrum (typically 0.1 to 10 THz), has emerged as a powerful non-destructive technique for characterizing the collective vibrational modes and intermolecular interactions in biomolecules, including dipeptides. rsc.orgresearchgate.netacs.org This technique is particularly sensitive to the large-scale, low-energy motions within and between molecules, which are crucial for understanding their structure, conformation, and function. acs.org

In the context of this compound, while specific THz studies on this exact dipeptide are not extensively documented in the provided search results, the principles and findings from studies on similar amino acids and dipeptides offer significant insights. For instance, THz spectroscopy has been successfully used to distinguish between different amino acids and their isomers based on their unique spectral fingerprints. researchgate.net Research on dl-norleucine and dl-methionine (B7763240) demonstrated that even subtle differences in their molecular structures lead to distinct THz absorption spectra. nih.gov Specifically, a strong resonance was observed at 1.87 THz for dl-norleucine, while dl-methionine exhibited a similar peak at 1.94 THz and an additional resonance at 2.49 THz, attributed to the motion of its sulfur atom. nih.gov These findings are supported by density functional theory (DFT) calculations, which help to assign the observed vibrational modes to specific molecular motions. rsc.orgnih.gov

The vibrational modes observed in the THz region are not localized to individual atoms but rather involve collective motions of the entire molecular structure or significant portions of it. acs.org For dipeptides, these can include vibrations of the peptide backbone, motions of the amino acid side chains, and intermolecular vibrations governed by hydrogen bonding networks within the crystal lattice. rsc.orgresearchgate.net Studies on dipeptides like Glycyl-L-Alanine and L-Alanylglycine have shown that THz spectroscopy can differentiate between isomers, where the order of the amino acid residues is reversed. researchgate.net The distinct spectra arise from the different collective vibrational modes produced by the terminal groups on the carbon skeleton. researchgate.net

The table below summarizes the observed THz absorption peaks for dl-norleucine and a related amino acid, dl-methionine, as identified in a comparative study. This data highlights the sensitivity of THz spectroscopy in distinguishing between structurally similar molecules.

| Amino Acid | Observed THz Absorption Peaks (THz) |

| dl-norleucine | 1.87 |

| dl-methionine | 1.94, 2.49 |

Data sourced from Neu, J., Nikonow, H., & Schmuttenmaer, C. A. (2018). Terahertz Spectroscopy and Density Functional Theory Calculations of dl-Norleucine and dl-Methionine. The Journal of Physical Chemistry A, 122(28), 5978–5982. nih.gov

The application of THz spectroscopy to this compound would be expected to reveal characteristic absorption features reflecting its unique molecular structure and intermolecular interactions. By combining experimental THz measurements with theoretical calculations, it would be possible to elucidate the specific vibrational dynamics of this dipeptide, providing a deeper understanding of its solid-state properties and conformational landscape.

Mass Spectrometry-Based Dipeptide Quantification

Mass spectrometry (MS) has become an indispensable tool for the quantification of dipeptides in various biological and chemical matrices. Its high sensitivity, selectivity, and speed make it superior to many traditional analytical methods. scielo.brcreative-proteomics.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely employed for amino acid and dipeptide analysis. scielo.brcreative-proteomics.com

For dipeptide quantification, LC-MS/MS is often the method of choice. nih.govcsic.es This technique couples the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. Derivatization is a common strategy to improve the chromatographic retention and ionization efficiency of dipeptides. creative-proteomics.commdpi.com Reagents like ortho-phthalaldehyde (OPA), dansyl chloride, and phenyl isothiocyanate (PITC) are used for this purpose. creative-proteomics.com

A key aspect of accurate quantification by MS is the use of internal standards, often stable isotope-labeled versions of the analyte, which helps to correct for variations in sample preparation and instrument response. acs.org The multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer is frequently used for targeted quantification, offering high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each dipeptide. csic.esoup.com This approach has been successfully used to quantify a large number of dipeptides in complex samples. researchgate.net

The table below provides an example of MRM transitions that could be developed for the quantification of this compound, based on typical fragmentation patterns of dipeptides. The precursor ion (Q1) would be the mass of the protonated dipeptide, and the product ions (Q3) would correspond to characteristic fragments.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| This compound | 189.1 | Hypothetical 75.1 (Glycine immonium ion) | To be optimized |

| Hypothetical 114.1 (Norleucine fragment) | To be optimized |

Note: The specific m/z values and collision energies for this compound would need to be determined experimentally.

Recent advances have also explored matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for dipeptide analysis, which offers speed and convenience, although it can be susceptible to matrix interferences. csic.es

Targeted metabolomics represents a powerful approach for the comprehensive and quantitative analysis of specific classes of molecules, such as dipeptides and amino acids, in complex biological samples. researchgate.netcreative-proteomics.com Unlike untargeted metabolomics which aims to detect as many metabolites as possible, targeted methods focus on a predefined set of analytes, allowing for optimized analytical conditions that enhance sensitivity, selectivity, and quantitative accuracy. creative-proteomics.comcornell.edu This makes it the "gold standard" for metabolite quantification.

Platforms for targeted dipeptide and amino acid profiling are typically based on LC-MS/MS. nih.govnih.gov These platforms can be designed to quantify hundreds of dipeptides and amino acids simultaneously in a single analytical run. researchgate.netresearchgate.net The development of such methods involves the careful optimization of chromatographic separation to resolve isomers and the fine-tuning of mass spectrometric parameters for each analyte. researchgate.netacs.org

A typical workflow for targeted metabolomics includes:

Sample Preparation: Extraction of metabolites from biological matrices such as plasma, tissues, or cells. nih.govresearchgate.net

Derivatization (optional): Chemical modification to improve analytical properties. mdpi.com

LC-MS/MS Analysis: Separation by LC and detection by MS in MRM mode. oup.com

Data Analysis: Peak integration and quantification against a standard curve generated from reference compounds. creative-proteomics.com

The use of a comprehensive library of authentic chemical standards is crucial for the accurate identification and absolute quantification of the targeted dipeptides and amino acids. creative-proteomics.comacs.org These methods have been successfully applied to identify organ-specific dipeptide and amino acid profiles, providing valuable insights into metabolic processes. nih.gov For example, a study quantifying 36 dipeptides in various mouse organs revealed distinct distribution patterns, with carnosine and anserine (B1665513) being most abundant in muscle tissues. nih.gov

The table below illustrates the types of data generated from a targeted metabolomics study, showing hypothetical concentration ranges for a selection of dipeptides and amino acids in a biological sample.

| Analyte | Concentration Range (µM) |

| Glycyl-glycine | 5 - 50 |

| Alanine | 100 - 500 |

| Valine | 150 - 300 |

| Leucine (B10760876) | 80 - 200 |

| Proline | 100 - 400 |

Note: These are representative concentration ranges and actual values will vary depending on the biological sample and conditions.

The development of large-scale targeted metabolomics methods has significantly advanced our ability to study the roles of dipeptides and amino acids in health and disease, enabling biomarker discovery and a deeper understanding of metabolic pathways. nih.govmdpi.com

Conformational Analysis and Theoretical Modeling of Glycyl Dl Norleucine

Computational Chemistry Approaches for Molecular Structure Prediction

The prediction of the three-dimensional structure of peptides like Glycyl-dl-norleucine is fundamental to understanding their function and properties. Computational chemistry provides a powerful lens to examine molecular architecture and energetics. These methods allow for the exploration of a molecule's potential energy surface to identify stable conformations and the energy barriers between them.

Ab Initio and Density Functional Theory (DFT) Calculations for Energy and Geometry Optimization

Ab initio and Density Functional Theory (DFT) are two cornerstone quantum mechanical methods used for the detailed study of molecular systems. Ab initio calculations are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. researchgate.netresearchgate.net

For dipeptides, DFT methods, such as those employing the B3LYP functional with a 6-31++G(d,p) basis set, are commonly used for geometry optimization and the calculation of vibrational frequencies. researchgate.netresearchgate.net These calculations help in determining the most stable geometric arrangements (energy minima) of the peptide. Studies on similar dipeptides reveal that the planarity of the peptide bond and the dihedral angles (Φ, Ψ) are significantly influenced by the stereoelectronic effects of the amino acid side chains. researchgate.net The use of resolution of identity DFT augmented with an empirical dispersion term (RI-DFT-D) has shown particular promise for studying small peptides, yielding results in excellent agreement with high-level benchmark data like CCSD(T). nih.gov This approach is efficient enough to be applied to oligopeptides, providing accuracy comparable to more demanding ab initio methods. nih.gov

Table 1: Common Computational Methods for Dipeptide Analysis

| Method | Key Features | Typical Application |

|---|---|---|

| Ab Initio (e.g., HF/6-31G(d)) | Based on first principles, computationally intensive. | Initial geometry optimizations, providing a baseline for more advanced calculations. physchemres.org |

| DFT (e.g., B3LYP/6-31G(d)) | Balances accuracy and computational cost by using electron density. | Geometry optimization, thermodynamic property calculation, vibrational spectra analysis. researchgate.netphyschemres.org |

| RI-DFT-D (e.g., TPSS/TZVP) | DFT augmented with empirical dispersion corrections. | Accurate energy calculations for stable conformers, comparison with experimental spectra. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While DFT and ab initio methods are excellent for static structures, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion. This approach provides a view of the conformational flexibility and the transitions between different states. nih.govacs.org

Stereochemical Considerations and Analysis of Racemic Mixtures

This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers: Glycyl-d-norleucine and Glycyl-l-norleucine. The presence of both d- and l-isomers of the norleucine residue introduces significant complexity to its stereochemistry and conformational behavior. The stereochemistry of amino acid residues is known to be critically important for the biological function of peptides. acs.orgnih.gov

Conformational Landscape and Identification of Energy Minima

The conformational landscape of a peptide describes all its possible three-dimensional structures and their relative energies. Identifying the global energy minimum, which represents the most stable conformation, is a central goal of conformational analysis. For a dipeptide like this compound, the primary degrees of freedom are the torsion angles of the peptide backbone (phi, ψ) and the side chain (chi).

Computational methods like DFT are used to explore this landscape. rsc.org By systematically rotating the key dihedral angles and performing energy calculations, a potential energy surface can be mapped out. The low-energy regions on this map correspond to stable conformations. For example, studies on cyclic dipeptides have used DFT calculations to find the most stable conformers, often revealing non-planar structures like boat or chair conformations to be energetically favorable over planar ones. researchgate.net For linear dipeptides, intramolecular hydrogen bonds play a crucial role in stabilizing certain conformations. researchgate.net The presence of the flexible glycine (B1666218) residue and the linear, hydrophobic norleucine side chain in this compound suggests a rich conformational landscape with multiple accessible energy minima.

Polymorphism and Solid-State Phase Transitions in Norleucine Systems

Polymorphism is the ability of a solid material to exist in more than one crystal structure. This phenomenon is well-documented for amino acids, including DL-norleucine (B555936), which exhibits multiple polymorphic forms that are stable at different temperatures. rsc.orgacs.org These different forms, often designated as α, β, and γ, can interconvert through solid-state phase transitions. acs.orgoup.com

DL-norleucine is known to exhibit at least two enantiotropic phase transitions, meaning the relative stability of the polymorphs changes reversibly with temperature. rsc.org The crystal structures of these polymorphs consist of bilayers connected by hydrogen bonds, with van der Waals interactions between the layers. rsc.orgsoton.ac.uk The transitions between these forms often involve significant changes in the packing of the aliphatic side chains and the relative arrangement of the bilayers. iucr.orgoup.com For instance, the transition between the α and γ forms of DL-norleucine is a drastic, first-order transition, while the α to β transition is more subtle. acs.org

Table 2: Known Polymorphic Transitions in DL-Norleucine

| Transition | Transition Temperature (approx.) | Characteristics |

|---|---|---|

| β ↔ α | 253–268 K | Subtle transition, small enthalpy difference. acs.org Governed by cooperative movements of bilayers. rsc.orgnih.gov |

| α ↔ γ | 390 K | First-order transition, large enthalpy difference, proceeds via nucleation and growth. rsc.orgacs.org |

Mechanisms of Cooperative Molecular Displacements in Solid-State Transformations

Solid-state phase transitions can occur through different mechanisms, including molecule-by-molecule nucleation and growth or through cooperative molecular displacements. chemrxiv.orgresearchgate.net In a cooperative transition, large groups of molecules move in a concerted, simultaneous fashion. chemrxiv.org This type of mechanism is often observed in layered molecular crystals where movements like the sliding of entire bilayers are possible. rsc.orgrsc.org

In systems like DL-norleucine, molecular dynamics simulations and other studies suggest that at least some of the phase transitions are governed by the cooperative movement of molecular bilayers. rsc.orgnih.gov This is particularly implicated in the low-temperature β to α transition. rsc.org The mechanism involves overcoming a significant energy barrier for the bilayers to slide relative to one another. nih.gov Such cooperative motions are facilitated by the layered structure, where strong intra-layer hydrogen bonds create cohesive sheets that can move in unison, driven by changes in the weaker inter-layer van der Waals forces upon heating or cooling. soton.ac.ukacs.org This concerted motion allows the crystal to transform from one polymorphic form to another while maintaining its single-crystal nature. acs.org

Experimental and Computational Approaches for Polymorphic Characterization

The investigation of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is crucial for understanding the structure-property relationships of a compound. For this compound, much of the insight into its conformational possibilities and solid-state structure has been derived from the characterization of its metal complexes, particularly with copper(II). These studies employ a combination of experimental techniques and computational modeling to elucidate the structural intricacies that arise from the chirality of the norleucine residue and the conformational flexibility of the dipeptide backbone.

Experimental characterization of this compound complexes, and by extension the conformational preferences of the ligand, has been accomplished through a suite of analytical techniques. Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement in the crystalline state. science.govnih.gov This technique has been instrumental in studying copper(II) complexes of various dipeptides, including this compound. nih.govresearchgate.net Through X-ray diffraction, it has been observed that in the solid state, copper(II) complexes of racemic dipeptides can undergo spontaneous resolution, where the crystal lattice is composed of polymeric chains of only one enantiomer. nih.gov

In conjunction with X-ray diffraction, spectroscopic methods provide complementary information. Infrared (IR) spectroscopy is used to probe the vibrational modes of the molecule, which are sensitive to the coordination environment of the carboxylate and amino groups, as well as the peptide linkage. science.govnih.gov Powder diffuse reflection spectroscopy, along with circular dichroism (CD) and optical rotatory dispersion (ORD) spectra, are also employed to characterize these complexes in the solid state. science.govnih.gov Magnetic susceptibility measurements further contribute to understanding the electronic structure and coordination geometry of the central copper(II) ion. science.govnih.gov

While detailed computational modeling studies specifically on the polymorphism of this compound are not extensively documented in the public domain, theoretical approaches are a key component in modern materials characterization. For related systems, computational methods such as Density Functional Theory (DFT) are used to calculate properties like the potential energy surface of a molecule, which can help in predicting stable conformations and understanding the energetics of different polymorphic forms. science.gov Such calculations can complement experimental data by providing a theoretical basis for the observed crystal structures and spectroscopic properties. For instance, in the study of copper complexes, theoretical models can help analyze the conformational details of the most probable binding motifs. science.gov

The table below summarizes the experimental techniques that have been applied to the study of this compound and related dipeptide complexes, highlighting the type of information each technique provides.

| Experimental Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing. science.govnih.gov |

| Powder X-ray Diffraction | Fingerprint of the crystalline phase, used for phase identification and purity analysis. science.govresearchgate.net |

| Infrared (IR) Spectroscopy | Information on functional groups and their coordination environment. science.govnih.gov |

| Powder Diffuse Reflection Spectroscopy | Electronic transitions in the solid state. science.govnih.gov |

| Circular Dichroism (CD) Spectroscopy | Information on the chirality and secondary structure of the molecule. science.govnih.gov |

| Optical Rotatory Dispersion (ORD) | Measurement of the optical rotation as a function of wavelength, related to molecular conformation. science.govnih.gov |

| Magnetic Susceptibility | Information on the electronic state and coordination environment of paramagnetic metal centers like Cu(II). science.govnih.gov |

These combined experimental and computational strategies provide a comprehensive framework for the characterization of the solid-state forms of this compound, primarily through the lens of its coordination chemistry. The insights gained are fundamental to understanding how this dipeptide organizes itself in the solid state, a critical aspect for its potential applications in various scientific fields.

Biological and Biomedical Research Applications of Glycyl Dl Norleucine and Norleucine Analogs

Glycyl-dl-norleucine as a Model Dipeptide in Protein-Peptide Interaction Studies

This compound (GN), a dipeptide, serves as a valuable tool in studying the interactions between proteins and peptides. As an analog of diazoacetyl-DL-norleucine methyl ester (DAN), it has been instrumental in fluorescence-based studies of enzyme-inhibitor complex formation. For instance, research on the acid protease from Cladosporium sp. No. 45-2 demonstrated that while GN alone does not affect the enzyme's natural fluorescence, in the presence of cupric ions, it quenches the protein's fluorescence. nih.gov This quenching effect is pH-dependent and allows for the static analysis of the enzyme-GN complex. nih.gov

A key finding from these studies is the determination of the dissociation constant (Kd) for the enzyme-GN complex. Through fluorescence titration, the Kd was found to be 1.86 mM, which closely matched the value of 1.94 mM obtained from kinetic studies of the enzyme's inactivation by DAN. nih.gov This agreement between two different methodologies validates the use of this compound as a model to understand the binding kinetics and affinity of similar molecules to the active site of proteases. nih.gov The research also suggested that cupric ions are drawn to a negatively charged carboxyl group that is crucial for the formation of the enzyme-GN complex. nih.gov

Further highlighting the utility of dipeptides in such studies, research has shown that simple dipeptides like glycyl-leucine can facilitate the proper folding of Major Histocompatibility Complex (MHC) class I molecules. nih.gov These dipeptides, particularly those with a hydrophobic second amino acid, are thought to bind to specific pockets within the MHC molecule, promoting a conformation that is receptive to binding high-affinity peptides. nih.gov This principle of small dipeptides influencing protein conformation and binding can be extrapolated to understand the initial, transient interactions that may occur with dipeptides like this compound in various biological systems.

Role in Peptide-Based Biomaterial Development

The incorporation of non-canonical amino acids like norleucine, and by extension dipeptides such as this compound, is a growing area of interest in the development of peptide-based biomaterials. These materials, including hydrogels and other scaffolds, are designed for applications in tissue engineering, drug delivery, and biosensing. mdpi.com

The use of D-amino acids and mixed DL-peptides, as is the case with this compound, can influence the self-assembly and properties of these biomaterials. For example, peptides containing D-amino acids can self-organize into three-dimensional nanofiber scaffolds, similar to their L-amino acid counterparts. mdpi.com These structures can form β-sheet-like arrangements, which are fundamental to the architecture of many biomaterials. mdpi.com The chirality of the amino acids can also affect the swelling ability of hydrogels, a critical factor for their interaction with the aqueous biological environment. mdpi.com

Furthermore, the specific sequence and composition of peptides are crucial for their function within a biomaterial. Short, ionic complementary peptides have been used to construct tunable hydrogels, where the ratio of peptide to other components can modify the cellular response. mdpi.com While direct studies on this compound in biomaterials are not extensively documented, the principles governing the use of short peptides and non-canonical amino acids suggest its potential utility. The inclusion of a DL-amino acid mixture could introduce unique structural properties, potentially affecting the material's stability, degradation profile, and interaction with cells and tissues.

Influence on Cellular Metabolism and Signaling Pathways

Impact of Non-Canonical Amino Acid Incorporation (e.g., Norleucine) on Enzyme Activity and Function

The residue-specific incorporation of non-canonical amino acids (ncAAs) like norleucine in place of canonical amino acids such as methionine has been shown to significantly impact enzyme activity and function. acs.orgfrontiersin.org This strategy allows for the global modification of protein properties, leading to the creation of novel enzymes with tailored characteristics. acs.org

One notable example is the replacement of all 13 methionine residues in the cytochrome P450 BM-3 heme domain with norleucine. nih.gov This substitution resulted in a nearly two-fold increase in the enzyme's peroxygenase activity. nih.govresearchgate.netcaltech.edu This enhancement is attributed to the increased hydrophobicity of norleucine compared to methionine. frontiersin.org Similarly, replacing methionine with norleucine in the Thermoanaerobacter thermohydrosulfuricus lipase (B570770) (TTL) led to a 50% increase in its activity towards certain synthetic polyesters. acs.orgfrontiersin.org Structural modeling suggested that the replacement of methionine residues near the active site of TTL with norleucine could modulate the enzyme's catalytic activity, likely by altering its substrate-binding properties. frontiersin.org

However, the incorporation of norleucine can also have other effects. While increasing activity, the global substitution in cytochrome P450 BM-3 led to a significant reduction in its thermostability. nih.govresearchgate.netcaltech.edu This suggests a trade-off between enhanced catalytic function and structural stability. Despite this, the ability of enzymes to tolerate such extensive amino acid replacement opens up possibilities for engineering enzymes with unique chemical properties for various biotechnological applications. nih.govresearchgate.net

| Enzyme | Amino Acid Substitution | Effect on Activity | Effect on Stability |

| Cytochrome P450 BM-3 | Methionine to Norleucine | Nearly 2-fold increase in peroxygenase activity nih.govresearchgate.netcaltech.edu | Significantly reduced thermostability nih.govresearchgate.netcaltech.edu |

| Thermoanaerobacter thermohydrosulfuricus lipase (TTL) | Methionine to Norleucine | 50% increased activity on specific polyesters acs.orgfrontiersin.org | Not significantly dropped acs.org |

Modulation of Glutamine Metabolism by Norleucine Derivatives (e.g., 6-Diazo-5-oxo-L-norleucine, DON)

6-Diazo-5-oxo-L-norleucine (DON), a derivative of norleucine, is a well-studied glutamine antagonist that profoundly modulates cellular metabolism by inhibiting enzymes that utilize glutamine. acs.orgaacrjournals.org DON acts as a mechanism-based inactivator, first binding competitively to the glutamine active site of enzymes and then forming an irreversible covalent adduct. aacrjournals.org This broad inhibition affects multiple metabolic pathways crucial for cell survival and proliferation. aacrjournals.org

DON inhibits glutaminase, the enzyme that converts glutamine to glutamate, as well as several glutamine amidotransferases involved in the de novo synthesis of purines and pyrimidines, coenzymes, and other amino acids. aacrjournals.orgnih.gov By blocking these pathways, DON disrupts the supply of essential building blocks for DNA, RNA, and protein synthesis. nih.govportlandpress.com Furthermore, the conversion of glutamine to α-ketoglutarate, a key intermediate in the TCA cycle, is also hampered, thereby affecting cellular energy production. nih.govmdpi.com

Recent research has focused on developing prodrugs of DON, such as JHU-083, to enhance its delivery to specific tissues, like the brain for treating glioblastoma, while limiting systemic toxicity. acs.orgmedchemexpress.com These prodrugs have shown efficacy in preclinical models by inhibiting glutamine metabolism in tumor cells. acs.orgresearchgate.net Studies have also demonstrated that DON can alter the tumor microenvironment by modulating the activity of immune cells, such as promoting anti-tumor functions in macrophages. aacrjournals.org

| Inhibitor | Target Enzymes | Metabolic Pathways Affected |

| 6-Diazo-5-oxo-L-norleucine (DON) | Glutaminase, Glutamine amidotransferases aacrjournals.org | Glutaminolysis, de novo purine (B94841) and pyrimidine (B1678525) synthesis, TCA cycle anaplerosis aacrjournals.orgnih.govmdpi.com |

Effects on Protein Synthesis, Turnover, and Cell Proliferation

Norleucine and its derivatives can exert significant effects on protein synthesis, turnover, and cell proliferation, often through mechanisms that are independent of insulin (B600854) signaling. scielo.brscielo.br Studies in rats have shown that both leucine (B10760876) and norleucine can stimulate protein synthesis in various tissues, including adipose tissue, gastrocnemius muscle, and liver. scielo.brphysiology.org This suggests that norleucine can act as a direct nutrient signal to regulate protein metabolism. physiology.org

The signaling pathways involved in this stimulation often converge on the mechanistic target of rapamycin (B549165) (mTOR) protein, a key regulator of cell growth and proliferation. scielo.brscielo.br Leucine is known to activate the mTOR pathway, leading to increased protein synthesis. scielo.brscielo.br While norleucine can also stimulate protein synthesis, the exact mechanisms and their consistency across different models and species are still under investigation. For example, some studies in rats found norleucine to be as effective as leucine in stimulating protein synthesis, while studies in neonatal pigs showed KIC (a leucine metabolite) but not norleucine could replace leucine's effect. nih.gov

Glutamine, a related amino acid, is also crucial for cell proliferation and protein synthesis, partly through the activation of the mTOR complex. portlandpress.comimrpress.com Glutamine metabolism provides precursors for the synthesis of macromolecules required for cell division. portlandpress.com Therefore, by interfering with glutamine metabolism, norleucine derivatives like DON can indirectly inhibit protein synthesis and cell proliferation, which is a key aspect of their anti-cancer activity. medchemexpress.com

Peptide-Based Therapeutic Research Paradigms Utilizing DL-Amino Acid Incorporations

The incorporation of D-amino acids and, by extension, DL-amino acid mixtures into peptides is a key strategy in therapeutic peptide research. pnas.org This approach addresses some of the major limitations of natural L-amino acid peptides, such as their susceptibility to degradation by proteases and rapid clearance from the body. pnas.org The inclusion of D-amino acids can significantly increase the stability and bioavailability of peptide-based drugs. pnas.orgnih.gov

Several therapeutic peptides containing D-amino acids have been approved for clinical use, indicating their general lack of inherent toxicity in humans. pnas.org This has spurred further research into developing novel D-amino acid peptides and peptidomimetics for a range of diseases. explorationpub.comnih.gov For example, D-amino acid peptides are being investigated as inhibitors of protein aggregation in neurodegenerative diseases like Alzheimer's. nih.gov These synthetic peptides can be designed to bind to aggregation-prone proteins and prevent the formation of toxic fibrils. nih.gov

The synthesis of peptides containing D-amino acids can be achieved through various methods, including solid-phase peptide synthesis, which allows for precise control over the amino acid sequence and the incorporation of unnatural amino acids. explorationpub.commdpi.com This flexibility enables the creation of peptides with enhanced therapeutic properties, such as improved target specificity and reduced immunogenicity. explorationpub.comnih.gov While specific research on this compound in this context is limited, the principles of using DL-amino acids to create more robust and effective therapeutic peptides are well-established and represent a promising avenue for future drug development. pnas.orgnih.gov

Design and Mechanism of Lytic Peptides Composed of DL-Amino Acids for Targeted Cellular Effects

The development of peptides that can selectively destroy targeted cells, such as cancer cells, is a significant area of research. A promising strategy involves the design of short, cationic lytic peptides composed of a mix of D- and L-amino acids (diastereomers). nih.gov This approach enhances peptide stability and can create unique structures that preferentially interact with malignant cell membranes. nih.gov

Design Principles and Mechanism of Action

The primary design of these lytic peptides involves creating an amphipathic structure, where charged (cationic) and hydrophobic amino acids are segregated. nih.gov The positive charge facilitates initial electrostatic attraction to the negatively charged surfaces of cancer cell membranes, while the hydrophobic face promotes insertion into the lipid bilayer. nih.govresearchgate.net The incorporation of D-amino acids serves two key purposes: it provides substantial resistance to degradation by proteases found in serum and can be crucial for selective lytic activity. nih.govmdpi.com

The mechanism of cell killing is rapid and involves direct physical disruption of the plasma membrane. nih.gov Upon reaching a threshold concentration on the cell surface, the peptides perturb the membrane's integrity, leading to depolarization of the transmembrane potential, swelling, and eventual bursting of the cell in a process suggestive of necrosis. nih.govnih.gov Studies using model membranes have confirmed that this selective action is a key feature of these DL-amino acid peptides. nih.gov For instance, a diastereomeric peptide composed of D- and L-leucines, lysines, and arginines demonstrated high selectivity for cancer cells over normal cells. nih.govresearchgate.net

Table 1: Research Findings on Lytic Peptides with DL-Amino Acids

| Feature | Description | Research Finding | Citation |

|---|---|---|---|

| Peptide Composition | Combination of D- and L-amino acids to form a diastereomer. | A short cationic peptide with D- and L-leucines, lysines, and arginines was designed. | nih.gov |

| Target Selectivity | Preferential activity against malignant cells. | The peptide shows selective toxicity toward cancer cells, with no detectable side effects in mouse models. | nih.gov |

| Mechanism of Action | How the peptide induces cell death. | Involves plasma membrane perturbation, depolarization, and cell lysis suggesting necrosis. | nih.govnih.gov |

| Key Advantage | Enhanced stability and function. | The simple sequence, high solubility, and resistance to degradation by serum components make it a strong candidate for further development. | nih.gov |

Strategies for Modulating Biological Pathways, such as Melanin (B1238610) Synthesis, using Peptide Analogs

Peptide analogs, including those containing norleucine, are powerful tools for modulating complex biological pathways like melanogenesis, the process of melanin synthesis. nih.gov Melanin regulation is a key target for both therapeutic and cosmetic applications. researchgate.net Peptides can influence this pathway through several mechanisms, such as interacting with cell surface receptors or inhibiting key enzymes. dovepress.comencyclopedia.pub

Norleucine Analogs in Melanin Regulation

A prominent example of a norleucine-containing peptide analog is [Nle⁴, D-Phe⁷]-α-MSH. This analog of the α-melanocyte stimulating hormone (α-MSH) is more potent and more resistant to enzymatic degradation than the natural hormone. nih.govresearchgate.net It functions as an agonist for the melanocortin 1 receptor (MC1R), a key receptor on melanocytes. nih.gov Activation of MC1R stimulates the synthesis of eumelanin (B1172464), which is photoprotective. nih.gov

Conversely, other peptide analogs are designed to inhibit melanin production, making them promising for treating hyperpigmentation. dovepress.comresearchgate.net These peptides often work by inhibiting tyrosinase (TYR), the primary enzyme in the melanin synthesis pathway. encyclopedia.pubresearchgate.net The amino acid composition, particularly the presence of hydrophobic or aromatic residues, is crucial for effective tyrosinase inhibition. researchgate.net Glycyl-dipeptides have also been shown to inhibit TYR activity. encyclopedia.pub Furthermore, some peptides can interfere with melanosome biogenesis or induce autophagy (the degradation of cellular components), leading to decreased pigmentation. nih.govdovepress.com

Table 2: Peptide Analogs Modulating Melanin Synthesis

| Peptide/Analog Type | Example/Sequence | Effect on Melanin | Mechanism of Action | Citation |

|---|---|---|---|---|

| Norleucine Analog | [Nle⁴, D-Phe⁷]-α-MSH | Stimulates | Acts as a potent agonist for the MC1R receptor, increasing eumelanin synthesis. | nih.govresearchgate.net |

| Tyrosinase Inhibitors | Peptides rich in arginine, phenylalanine, or other hydrophobic residues. | Inhibits | Directly inhibits the catalytic activity of the tyrosinase (TYR) enzyme. | researchgate.net |

| Glycyl-Dipeptides | Glycyl-L-histidine (GH), Glycyl-L-lysine (GK) | Inhibits | Inhibit tyrosinase (TYR) activity. | encyclopedia.pub |

| Biogenesis/Transport Inhibitors | Pentapeptide QVAVK | Inhibits | Reduces melanin content by inhibiting the maturation of melanosomes. | nih.gov |

Investigating Dipeptide Transport Mechanisms in Biological Systems